molecular formula C9H13BrN2O B8717668 3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- CAS No. 1123837-99-9

3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)-

Cat. No.: B8717668
CAS No.: 1123837-99-9
M. Wt: 245.12 g/mol
InChI Key: CVGDUJKDLGUWEI-UHFFFAOYSA-N
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Description

3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- is an organic compound that features a brominated pyridine ring attached to a methoxyethanamine group

Properties

CAS No.

1123837-99-9

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

N-[(6-bromopyridin-3-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C9H13BrN2O/c1-13-5-4-11-6-8-2-3-9(10)12-7-8/h2-3,7,11H,4-6H2,1H3

InChI Key

CVGDUJKDLGUWEI-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CN=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- typically involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with 2-methoxyethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the methoxyethanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide
  • 6-Bromo-3-pyridinecarboxaldehyde
  • 2-Methoxyethylamine

Uniqueness

3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- is unique due to its specific combination of a brominated pyridine ring and a methoxyethanamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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